molecular formula C23H17ClN4O5S B4331561 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4331561
M. Wt: 496.9 g/mol
InChI Key: VCXMPUXEZRDSRF-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that features a triazole ring, a benzodioxole moiety, and a nitrobenzyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Nitrobenzyl Thioether Group: This step involves the nucleophilic substitution reaction of 2-chloro-6-nitrobenzyl chloride with a thiol group, followed by the attachment to the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The benzodioxole and triazole rings can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The triazole ring can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, such as sesamol and piperonyl butoxide.

    Triazole Derivatives: Other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.

    Nitrobenzyl Thioethers: Compounds with similar nitrobenzyl thioether groups, which are often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O5S/c24-18-7-4-8-19(28(29)30)17(18)13-34-23-26-25-22(27(23)15-5-2-1-3-6-15)12-31-16-9-10-20-21(11-16)33-14-32-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXMPUXEZRDSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC5=C(C=CC=C5Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 3
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 4
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 5
Reactant of Route 5
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 6
Reactant of Route 6
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

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